molecular formula C18H18N2O3 B4774102 3-allyl-N-[2-(aminocarbonyl)phenyl]-4-methoxybenzamide

3-allyl-N-[2-(aminocarbonyl)phenyl]-4-methoxybenzamide

Cat. No. B4774102
M. Wt: 310.3 g/mol
InChI Key: DEOKNQIQPRQBJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-N-[2-(aminocarbonyl)phenyl]-4-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AMB-17 and has been synthesized using different methods.

Scientific Research Applications

AMB-17 has been studied for its potential applications in different fields, including cancer research, neuroprotection, and as a potential drug candidate. In cancer research, AMB-17 has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. Additionally, AMB-17 has been studied for its potential use as a drug candidate, as it has been shown to have low toxicity and high selectivity towards cancer cells.

Mechanism of Action

The mechanism of action of AMB-17 is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways involved in cancer cell growth and survival. Studies have shown that AMB-17 can inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to induce apoptosis and inhibit cancer cell growth, and AMB-17 may work through a similar mechanism.
Biochemical and Physiological Effects
AMB-17 has been shown to have several biochemical and physiological effects. In cancer cells, AMB-17 has been shown to induce apoptosis and inhibit cell growth. It has also been shown to inhibit the migration and invasion of cancer cells. In neuronal cells, AMB-17 has been shown to protect against oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using AMB-17 in lab experiments is its low toxicity and high selectivity towards cancer cells. This makes it a promising candidate for further study as a potential drug candidate. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different applications.

Future Directions

There are several future directions for the study of AMB-17. One direction is to further investigate its potential as a drug candidate for the treatment of cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, which may provide insights into its potential applications in different fields. Additionally, it may be beneficial to study the effects of AMB-17 in combination with other drugs or therapies to determine its potential synergistic effects.

properties

IUPAC Name

N-(2-carbamoylphenyl)-4-methoxy-3-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-3-6-12-11-13(9-10-16(12)23-2)18(22)20-15-8-5-4-7-14(15)17(19)21/h3-5,7-11H,1,6H2,2H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOKNQIQPRQBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-carbamoylphenyl)-4-methoxy-3-(prop-2-en-1-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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